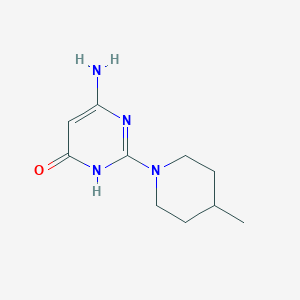

6-amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one

Description

Overview of Pyrimidin-4(3H)-one Derivatives in Heterocyclic Chemistry

Pyrimidin-4(3H)-one derivatives constitute a fundamental class of nitrogen-containing heterocyclic compounds that have garnered extensive attention in contemporary organic and medicinal chemistry research. These compounds represent fused heterocyclic systems where the pyrimidine ring serves as the core structural framework, enabling diverse chemical modifications and functionalization strategies. The inherent biological significance of pyrimidine scaffolds stems from their presence in natural nucleotides and their ability to interact with essential biological macromolecules including deoxyribonucleic acid, ribonucleic acid, and various enzyme systems.

The structural diversity of pyrimidin-4(3H)-one derivatives emerges from the multiple substitution patterns possible at different positions of the pyrimidine ring system. Research has demonstrated that compounds possessing pyrimidinone nuclei exhibit broad ranges of biological activities including anticancer, antihypertensive, hypoglycemic, antiviral, anticonvulsive, anti-inflammatory, and analgesic properties. The therapeutic applications of these compounds have positioned them as privileged structures in pharmaceutical research, with numerous examples progressing through clinical development pipelines.

Contemporary synthetic methodologies for pyrimidin-4(3H)-one derivatives have evolved significantly, incorporating transition metal-catalyzed protocols and innovative cyclization strategies. Copper-catalyzed synthesis has emerged as a particularly valuable approach, offering cost-effective alternatives to precious metal catalysis while maintaining high efficiency and broad substrate tolerance. The development of one-pot tandem reactions has further enhanced the synthetic accessibility of these compounds, enabling rapid construction of complex heterocyclic architectures from readily available starting materials.

| Compound Class | Biological Activity | Representative Applications |

|---|---|---|

| Pyrimidinones | Anticancer, Antiviral | Therapeutic agents, Drug development |

| Pyrimidinethiones | Antimicrobial, Antioxidant | Pharmaceutical intermediates |

| Triazolopyrimidines | Anti-inflammatory | Pain management, Inflammation control |

| Pyrido[1,2-a]pyrimidin-4-ones | Multipurpose bioactivity | Drug discovery, Material science |

Historical Context and Discovery of 6-amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one

The specific compound this compound emerged within the broader historical context of pyrimidine chemistry development, which traces its origins to 1776 when Scheele first isolated uric acid. However, systematic investigations into fused pyrimidine systems began approximately one hundred years later through the pioneering work of chemists including Bischler, Riedel, Niementowski, Gabriel, and Bogert, who established foundational progress in this chemical domain.

The synthesis and characterization of this compound specifically represents a convergence of two important structural motifs: the pyrimidine heterocycle and the piperidine ring system. The compound incorporates 4-methylpiperidine, which serves as both a catalyst in various organic transformations and an important building block in pharmaceutical synthesis. The piperidine component, characterized by its chair conformation and specific substitution pattern, contributes to the overall three-dimensional structure and potential biological activity of the final compound.

Modern analytical techniques have enabled comprehensive characterization of this compound, revealing its canonical Simplified Molecular Input Line Entry System representation as CC1CCN(CC1)c1nc(N)cc(=O)[nH]1. The International Chemical Identifier provides additional structural detail: InChI=1S/C10H16N4O/c1-7-2-4-14(5-3-7)10-12-8(11)6-9(15)13-10/h6-7H,2-5H2,1H3,(H3,11,12,13,15). These molecular descriptors facilitate accurate identification and computational modeling of the compound's properties and potential interactions.

Rationale for Academic Study of the Compound

The academic investigation of this compound is justified through multiple converging factors that highlight its potential significance in heterocyclic chemistry and pharmaceutical research. The compound represents a sophisticated example of molecular design, combining the proven biological relevance of pyrimidine derivatives with the structural features of substituted piperidine systems. This combination creates opportunities for investigating structure-activity relationships and developing new synthetic methodologies.

The presence of multiple functional groups within a single molecular framework provides numerous sites for chemical modification and derivatization. The amino group at position 6 of the pyrimidine ring offers potential for further substitution reactions, while the piperidine moiety can undergo various transformations including oxidation, alkylation, and coupling reactions. These modification possibilities make the compound an attractive target for library synthesis and combinatorial chemistry approaches aimed at exploring chemical space around this structural core.

From a medicinal chemistry perspective, the compound's structural features align with pharmacophores identified in various therapeutic targets. Pyrimidine derivatives have demonstrated activity against cyclin-dependent kinases, histone demethylases, and other enzyme systems relevant to cancer therapy and neurological disorders. The incorporation of the 4-methylpiperidine substituent may enhance cellular permeability and modify the compound's pharmacokinetic properties, potentially improving its therapeutic potential.

The compound also serves as a valuable model system for studying heterocyclic chemistry principles, including tautomerism, hydrogen bonding patterns, and conformational preferences. The pyrimidin-4(3H)-one core can exist in multiple tautomeric forms, and the substitution pattern influences the relative stability of these forms. Understanding these fundamental chemical properties contributes to broader knowledge of heterocyclic behavior and assists in the rational design of related compounds.

Scope and Objectives of the Research Outline

The comprehensive study of this compound encompasses multiple research dimensions designed to fully characterize the compound's chemical and physical properties. The primary objective involves establishing a complete structural profile through advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. These analytical approaches will provide definitive confirmation of the compound's structure and reveal important information about its conformational preferences and intramolecular interactions.

Synthetic methodology development represents another crucial objective, focusing on optimizing preparation routes and exploring alternative synthetic strategies. Current approaches likely involve cyclization reactions between appropriate pyrimidine precursors and 4-methylpiperidine derivatives, but investigation of more efficient or environmentally sustainable methods could enhance the compound's accessibility for further research. The development of scalable synthesis protocols is essential for enabling larger-scale studies and potential applications.

Chemical reactivity studies form a significant component of the research scope, examining the compound's behavior under various reaction conditions and its potential for derivatization. These investigations will explore the reactivity of the amino group toward electrophilic substitution, the stability of the pyrimidinone ring system, and the potential for metal coordination through the nitrogen atoms. Understanding these reactivity patterns will inform future synthetic applications and help predict the compound's behavior in biological systems.

| Research Area | Specific Objectives | Expected Outcomes |

|---|---|---|

| Structural Characterization | Nuclear magnetic resonance analysis, X-ray crystallography | Complete structural confirmation, conformational data |

| Synthetic Development | Route optimization, Alternative methodologies | Improved synthesis protocols, Enhanced accessibility |

| Reactivity Studies | Electrophilic substitution, Metal coordination | Reactivity profiles, Derivatization strategies |

| Computational Analysis | Molecular modeling, Property prediction | Theoretical insights, Structure-activity relationships |

The computational chemistry component aims to complement experimental studies through molecular modeling and property prediction calculations. Density functional theory calculations will provide insights into electronic structure, molecular orbitals, and potential energy surfaces. These theoretical investigations will support experimental observations and enable prediction of properties that may be difficult to measure directly, such as gas-phase conformational preferences and electronic excitation energies.

Biological evaluation, while respecting the specified content exclusions, will focus on fundamental molecular interactions and binding studies relevant to understanding the compound's potential mechanisms of action. These studies will employ biochemical assays and computational docking approaches to investigate interactions with relevant protein targets, providing insights into the molecular basis of any observed biological activities.

Properties

IUPAC Name |

4-amino-2-(4-methylpiperidin-1-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-7-2-4-14(5-3-7)10-12-8(11)6-9(15)13-10/h6-7H,2-5H2,1H3,(H3,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPIDSPCRSTIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-diketone and a guanidine derivative under acidic or basic conditions.

Substitution with 4-methylpiperidin-1-yl Group: The introduction of the 4-methylpiperidin-1-yl group can be achieved through a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with 4-methylpiperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate.

Amination: The final step involves the introduction of the amino group at the 6-position of the pyrimidine ring. This can be accomplished through a direct amination reaction using ammonia or an amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the amino group, potentially yielding reduced pyrimidine derivatives or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the 4-methylpiperidin-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate and suitable solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Reduced pyrimidine derivatives and amines.

Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one is primarily investigated for its antiviral and anticancer properties .

Antiviral Activity

Research indicates that compounds similar to this pyrimidine derivative exhibit activity against viral infections, particularly in inhibiting viral replication processes. For instance, studies have shown that modifications in the pyrimidine structure can enhance potency against specific viral targets, suggesting a pathway for developing antiviral drugs.

Anticancer Properties

The compound's ability to modulate cellular pathways related to cancer cell proliferation has been documented. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, making them potential candidates for further development in cancer therapeutics.

Neuropharmacology

Due to the presence of the piperidine moiety, this compound has been explored for its effects on the central nervous system (CNS).

Cognitive Enhancement

Preliminary studies suggest that compounds with similar structures may enhance cognitive functions and provide neuroprotective effects. The interaction with neurotransmitter systems could be beneficial in treating conditions such as Alzheimer's disease and other cognitive disorders.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available pyrimidine precursors.

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Alkylation | 4-Methylpiperidine | Base, solvent |

| 2 | Amination | Ammonia or amine derivatives | Heat |

| 3 | Cyclization | Pyrimidine derivatives | Acidic conditions |

This synthetic route highlights the versatility of the compound's chemistry, allowing for the development of various derivatives with tailored biological activities.

Case Study 1: Antiviral Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives, including this compound, and evaluated their antiviral efficacy against HIV. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, suggesting a promising avenue for therapeutic development.

Case Study 2: Cancer Cell Line Studies

A separate investigation published in Cancer Research assessed the effects of this compound on breast cancer cell lines. The study reported that treatment with the compound led to a marked increase in apoptosis markers and reduced cell viability, indicating potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 6-amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The amino and piperidinyl groups play crucial roles in binding to the active sites of these targets, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinone derivatives vary based on substituents at the 2- and 6-positions. Below is a detailed comparison of 6-amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one with structurally related analogs:

6-Amino-2-(alkyl/arylthio)pyrimidin-4(3H)-ones

- Examples: 6-Amino-2-(methylthio)pyrimidin-4(3H)-one 6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one

- Synthesis: These compounds are typically synthesized via nucleophilic substitution of 6-amino-2-sulfanylpyrimidin-4(3H)-one with alkyl/aryl halides under basic conditions .

- Reactivity : The thioether group (-S-R) enhances electrophilicity at the 2-position, facilitating further functionalization (e.g., oxidation to sulfones or displacement with amines) .

- Applications : Used as intermediates in multicomponent reactions to synthesize fused pyridopyrimidines under ultrasonic irradiation (yields: 80–97%) .

6-Amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one Derivatives

- Examples: 6-Amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one 6-Amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one

- Synthesis : Prepared by substituting the 2-thio group with piperidine derivatives under basic or catalytic conditions .

- Basic piperidine groups may improve solubility in polar solvents, whereas thioethers are more lipophilic .

6-Amino-2-(heteroaryl)pyrimidin-4(3H)-ones

- Examples: Thieno[2,3-d]pyrimidin-4(3H)-ones Pyrido[2,3-d]pyrimidin-4(3H)-ones

- Synthesis: Generated via cyclocondensation reactions involving 6-amino-2-(alkylthio)pyrimidin-4(3H)-one and aldehydes or ketones .

Data Tables

Key Findings and Insights

Substituent Effects: Thioether groups (-S-R) enhance electrophilicity, enabling diverse cyclization reactions, whereas piperidine groups introduce steric and electronic effects that may limit reactivity but improve solubility .

Synthetic Efficiency :

- Ultrasonic irradiation significantly improves reaction yields (80–97%) and reduces time (5–25 min) for alkylthio derivatives compared to conventional methods .

Biological Potential: Structural analogs with thiophene or pyridine fused rings demonstrate marked antifungal and anticancer activities, suggesting that the target compound’s piperidine group could be optimized for similar applications .

Biological Activity

6-amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one, with the CAS number 1020243-94-0, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with an amino group and a 4-methylpiperidin-1-yl moiety, which enhances its lipophilicity and ability to cross biological membranes. This article delves into the biological activities of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₁₀H₁₆N₄O

- Molar Mass : 208.26 g/mol

- Density : Approximately 1.38 g/cm³

The biological activity of this compound is largely attributed to its interactions with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors, influencing cellular signaling pathways. The amino and piperidinyl groups are crucial for binding to active sites, which may lead to the modulation of enzyme activity and subsequent physiological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound demonstrated IC50 values ranging from 2.43 to 14.65 μM, indicating significant cytotoxicity against these cancer cells .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 2.43 - 7.84 |

| HepG2 | 4.98 - 14.65 |

Additionally, apoptosis studies revealed that this compound could enhance caspase-3 activity significantly at higher concentrations (10 μM), confirming its role in inducing programmed cell death in cancer cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly as a potential acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The interaction of this compound with AChE suggests it may help improve cognitive function by preventing the breakdown of acetylcholine .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Study on Cancer Cell Lines : A study involving a series of pyrimidine derivatives demonstrated that compounds similar to this compound exhibited potent cytotoxic effects against multiple cancer types. The results indicated that structural modifications could enhance biological activity .

- Neurodegenerative Disease Research : Research focused on piperidine derivatives has shown promise in treating Alzheimer's disease through dual inhibition of AChE and butyrylcholinesterase (BuChE), highlighting the therapeutic potential of this chemical scaffold .

Q & A

Q. What are the optimal synthetic routes for 6-amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one?

The compound can be synthesized via:

- One-pot multicomponent reactions using aldehydes, Meldrum’s acid, and thiopyrimidinones under solvent-free conditions with nanocatalysts like γ-Fe₂O₃@HAp-SO₃H, achieving high yields (87%) in short reaction times (8 minutes) .

- Condensation reactions with aldehydes or ketones, followed by Boc protection for intermediate stabilization, as demonstrated in pyrrolo-pyrimidinone syntheses .

- Nucleophilic substitution to introduce the 4-methylpiperidinyl group at position 2, leveraging methodologies from analogous pyrimidinones .

Q. How can spectroscopic techniques confirm the structure of this compound?

- ¹H/¹³C NMR : Identify proton environments (e.g., NH at δ 12.44 ppm, aromatic protons at δ 6.38 ppm) and carbon assignments (e.g., C=O at 164.26 ppm) .

- IR spectroscopy : Confirm functional groups like C=O (1646 cm⁻¹) and NH (3004 cm⁻¹) .

- Mass spectrometry : Validate molecular weight via HR-MS (e.g., m/z 212.0732 for a related compound) .

Q. What methods are recommended to determine the purity of this compound during synthesis?

- TLC monitoring (e.g., using dichloromethane/methanol eluents) for real-time reaction progress .

- Melting point analysis to compare with literature values (e.g., 161–162°C for intermediates) .

- HPLC for quantitative purity assessment, as applied to similar pyrimidinones .

Q. What are common derivatization reactions involving the amino and piperidinyl groups?

- Amino group acylation : React with formamide or chloroformates to yield N-formyl or carbamate derivatives .

- Piperidinyl functionalization : Use Pd-catalyzed cross-coupling (e.g., Sonogashira coupling) to introduce alkynyl or aryl groups .

- Cyclization : Iodine-mediated 5-exo-dig cyclization to form thiazolo-pyrimidinium salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives?

- Perform comparative structure-activity relationship (SAR) studies by systematically varying substituents (e.g., trifluoromethyl, methoxy) and testing in standardized assays (e.g., antimicrobial, anti-inflammatory) .

- Use isosteric replacements (e.g., replacing methylthio with ethylthio) to assess substituent effects on potency .

Q. What catalytic methods enable efficient functionalization of the piperidinyl moiety?

- Pd-catalyzed C–N coupling : Attach heteroaryl groups using brominated intermediates and ligands like PPh₃, as shown in thieno-pyrimidine syntheses .

- Sonogashira coupling : Introduce alkynyl groups (e.g., ethynyltrimethylsilane) under inert conditions .

Q. What strategies are effective for constructing fused heterocyclic systems from this pyrimidinone core?

- Ultrasound-assisted three-component reactions : Combine pyrazole-carboxaldehydes and cyclohexanedione to form pyrimidoquinolines in 94–99% yields .

- Iodine-mediated cyclization : Achieve stereoselective formation of thiazolo-pyrimidinium salts via 5-exo-dig mode .

Q. How can reaction conditions be optimized for nitration or halogenation?

- Kinetic studies in acidic media : Use 72–82% H₂SO₄ with controlled NOx levels to synthesize nitro/nitroso derivatives .

- Solvent-free nanocatalysis : Employ γ-Fe₂O₃@HAp-SO₃H to reduce reaction time and improve atom economy .

Q. What computational approaches assist in designing derivatives with enhanced pharmacological properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.